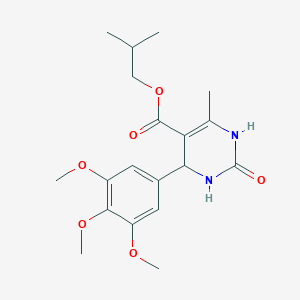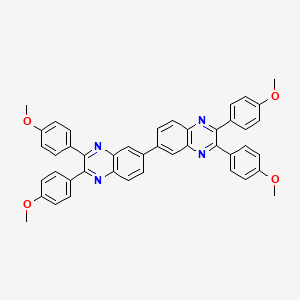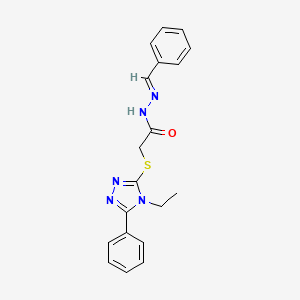![molecular formula C17H16N2O5 B11684144 2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11684144.png)
2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxy groups and a phenylformamido-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Formylation: The benzoic acid is subjected to formylation to introduce the formyl group.
Amidation: The formylated intermediate undergoes amidation with phenylformamide to form the phenylformamido-imino moiety.
Final Product:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products:
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of amines or other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
2,3-Dimethoxybenzoic Acid: A simpler analog with similar methoxy groups but lacking the phenylformamido-imino moiety.
2,6-Dimethoxybenzoic Acid: Another analog with methoxy groups at different positions.
Phenylformamido Derivatives: Compounds with similar phenylformamido groups but different core structures.
Uniqueness: 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID is unique due to its combination of methoxy groups and the phenylformamido-imino moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
6-[(E)-(benzoylhydrazinylidene)methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C17H16N2O5/c1-23-13-9-8-12(14(17(21)22)15(13)24-2)10-18-19-16(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
ITTZWOVRBQPDEH-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B11684075.png)
![3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11684083.png)
![(2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11684090.png)
![(2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11684094.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684099.png)


![N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11684121.png)


![(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11684136.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11684143.png)
![(2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11684151.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B11684165.png)
